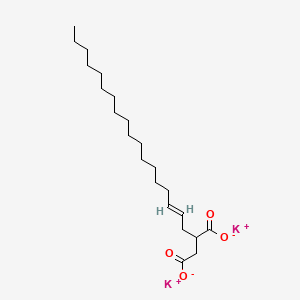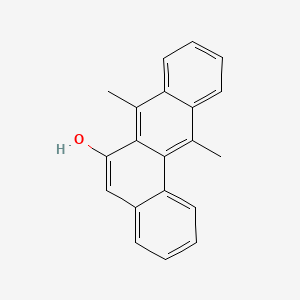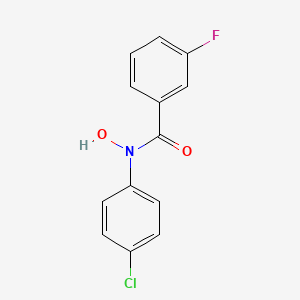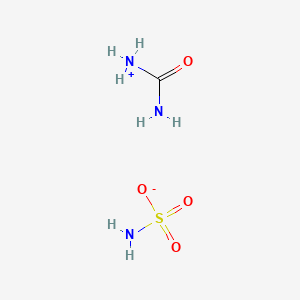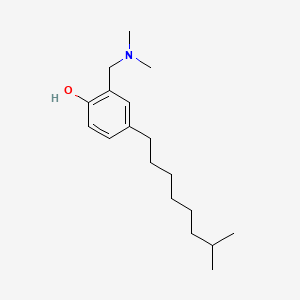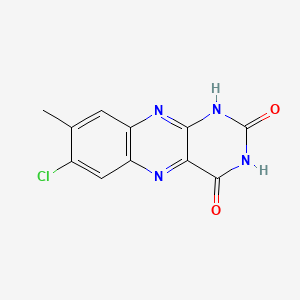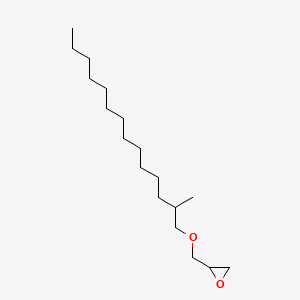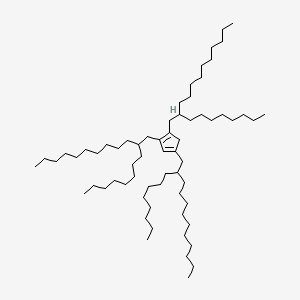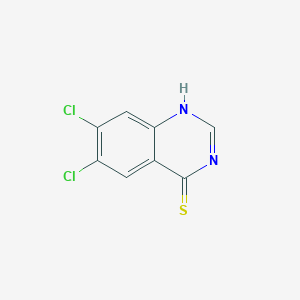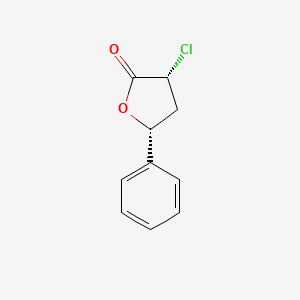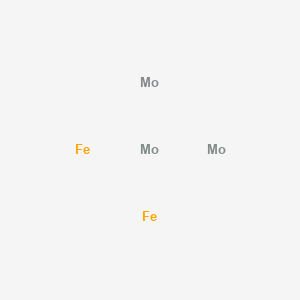
Einecs 304-589-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 304-589-8, also known as Ferromolybdenum, is a compound that consists of iron and molybdenum. It is primarily used in the steel industry to enhance the strength, hardness, and corrosion resistance of steel. Ferromolybdenum is a crucial alloying agent in the production of high-strength low-alloy steels and stainless steels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferromolybdenum is typically produced through the reduction of molybdenum oxide with iron. The process involves mixing molybdenum oxide with iron oxide and reducing the mixture in a furnace at high temperatures. The reaction conditions include temperatures ranging from 1,500 to 2,000 degrees Celsius and the presence of a reducing agent such as aluminum or silicon .
Industrial Production Methods
In industrial settings, ferromolybdenum is produced using the aluminothermic reduction process. This method involves the reduction of molybdenum oxide with aluminum powder in the presence of iron. The reaction is highly exothermic and produces molten ferromolybdenum, which is then cast into ingots or granules .
Chemical Reactions Analysis
Types of Reactions
Ferromolybdenum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Ferromolybdenum can be oxidized in the presence of oxygen at high temperatures to form molybdenum trioxide and iron oxide.
Reduction: The reduction of molybdenum oxide with iron or aluminum is a common method to produce ferromolybdenum.
Substitution: In alloying processes, ferromolybdenum can substitute for other alloying elements to impart desired properties to steel.
Major Products Formed
The major products formed from these reactions include molybdenum trioxide, iron oxide, and various molybdenum-iron alloys .
Scientific Research Applications
Ferromolybdenum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Ferromolybdenum compounds are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore the potential use of molybdenum compounds in medical applications, such as imaging and drug delivery.
Mechanism of Action
The mechanism by which ferromolybdenum exerts its effects is primarily through its role as an alloying agent. Molybdenum atoms integrate into the crystal lattice of iron, enhancing the mechanical properties of the resulting alloy. The presence of molybdenum increases the strength, hardness, and corrosion resistance of steel by forming stable carbides and solid solutions .
Comparison with Similar Compounds
Similar Compounds
Ferrotungsten: Similar to ferromolybdenum, ferrotungsten is an alloy of iron and tungsten used to enhance the properties of steel.
Ferrovanadium: An alloy of iron and vanadium, ferrovanadium is used to improve the strength and hardness of steel.
Ferrochromium: An alloy of iron and chromium, ferrochromium is used to produce stainless steel and other corrosion-resistant alloys.
Uniqueness
Ferromolybdenum is unique due to its ability to significantly enhance the high-temperature strength and corrosion resistance of steel. Its effectiveness in forming stable carbides and solid solutions makes it a preferred choice for producing high-strength low-alloy steels and stainless steels .
Properties
CAS No. |
94277-04-0 |
|---|---|
Molecular Formula |
Fe2Mo3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
iron;molybdenum |
InChI |
InChI=1S/2Fe.3Mo |
InChI Key |
ONSXJWSQVVRPKP-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


